4,4-Dimethyl-1,3-dioxane

Isoprene synthesis Prins condensation Zeolite catalysis

4,4-Dimethyl-1,3-dioxane (DMD, CAS 766-15-4) is a six-membered cyclic acetal (1,3-dioxane) bearing two methyl substituents at the 4-position. With the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g·mol⁻¹, DMD is a colorless liquid with a characteristic pungent odor, a density of 0.9634 g·cm⁻³ at 20 °C, and a boiling point of approximately 133 °C.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 766-15-4
Cat. No. B1195079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-1,3-dioxane
CAS766-15-4
Synonyms4,4-dimethyl-1,3-dioxane
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCC1(CCOCO1)C
InChIInChI=1S/C6H12O2/c1-6(2)3-4-7-5-8-6/h3-5H2,1-2H3
InChIKeyGDKSTFXHMBGCPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-1,3-dioxane (CAS 766-15-4) – A Procurement-Focused Overview of a C6 Cyclic Acetal for Isoprene Synthesis, Drilling Fluids, and Carbonyl Protection


4,4-Dimethyl-1,3-dioxane (DMD, CAS 766-15-4) is a six-membered cyclic acetal (1,3-dioxane) bearing two methyl substituents at the 4-position [1]. With the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g·mol⁻¹, DMD is a colorless liquid with a characteristic pungent odor, a density of 0.9634 g·cm⁻³ at 20 °C, and a boiling point of approximately 133 °C . It serves as the pivotal intermediate in the industrial 'dioxane method' for isoprene production via Prins condensation of isobutylene (or tert-butanol) with formaldehyde, followed by catalytic cracking [2]. Beyond isoprene synthesis, DMD finds application as a drilling fluid additive conferring lubricating, antiwear, and anticorrosive properties, and as a carbonyl-protecting group in organic synthesis [3].

Why 4,4-Dimethyl-1,3-dioxane Cannot Be Readily Substituted by 1,3-Dioxane, 4-Methyl-1,3-dioxane, or 1,3-Dioxolanes in Critical Applications


The geminal dimethyl substitution at the 4-position of 4,4-dimethyl-1,3-dioxane introduces steric and electronic perturbations that fundamentally differentiate it from its closest structural analogs [1]. DFT calculations at the B3PW91/aug-cc-pVDZ level demonstrate that alkyl substitution causes measurable changes in the geometry of the 1,3-dioxane core compared to both the unsubstituted parent and 4-methyl-1,3-dioxane, altering bond lengths, angles, and the conformational energy landscape [1]. These geometric differences translate into divergent physical properties: DMD exhibits a higher boiling point (~133 °C) and lower density (0.963 g·cm⁻³) than 1,3-dioxane (bp 105 °C, density 1.032 g·mL⁻¹) . Critically, in Prins condensation reactions, the selectivity achievable for DMD synthesis (up to 98–99%) far exceeds that reported for 4-methyl-1,3-dioxane (max ~79%) under optimized conditions, reflecting the distinct reactivity of the isobutylene-derived carbocation intermediate [2][3]. Procurement decisions predicated on interchangeability with unsubstituted or mono-substituted dioxanes therefore risk compromised yield, altered separation requirements, and suboptimal end-product performance.

Quantitative Comparator-Based Evidence for Differentiating 4,4-Dimethyl-1,3-dioxane from Closest Analogs


Prins Reaction Selectivity: DMD Achieves 98–99% vs. 60–70% Conventional Baseline and 65–79% for 4-Methyl-1,3-dioxane

In the Prins condensation of tert-butanol with formaldehyde, the use of NaA-Y zeolite co-catalyst with phosphoric acid delivers a DMD selectivity of 98% [1]. Under catalysis with carbon nanotubes or porous glassy carbon, selectivity reaches ~99 wt% [2]. In contrast, the conventional industrial process without advanced porous catalysts suffers from 30–40 wt% by-product formation, corresponding to a DMD selectivity of only ~60–70% [2]. For the structurally analogous 4-methyl-1,3-dioxane synthesized from propylene and formaldehyde, the highest reported selectivity is 65% over Pt-NH₄-PW catalyst [3], or up to 78.9% over Amberlyst-15 under water-cosolvent conditions [4]. Thus, DMD selectivity under advanced catalysis exceeds that of 4-methyl-1,3-dioxane by an absolute margin of 19–34 percentage points.

Isoprene synthesis Prins condensation Zeolite catalysis

Physical Property Differentiation: Boiling Point, Density, and Flash Point vs. 1,3-Dioxane and 4-Methyl-1,3-dioxane

The geminal dimethyl substitution on DMD produces a distinct physical property profile versus its closest ring homologs. DMD exhibits a density of 0.9634 g·cm⁻³ at 20 °C and a boiling point of 133 °C, with a flash point of approximately 23.8 °C . By comparison, unsubstituted 1,3-dioxane has a significantly higher density (1.032 g·mL⁻¹ at 25 °C), a substantially lower boiling point (105–106 °C), and a far lower flash point (5 °C) . 4-Methyl-1,3-dioxane occupies an intermediate position with a density of 0.97 g·mL⁻¹, boiling point of 114 °C, and flash point of 22 °C . These property differences are critical for solvent selection, azeotropic separation design, and hazardous area classification in procurement.

Physical properties Solvent selection Process safety

Conformational Preference: Chair Conformer Stabilization and Core Geometry Distortion vs. 1,3-Dioxane and 4-Methyl-1,3-dioxane

Microwave spectroscopic analysis (12–37 GHz, ground vibrational state) of 4,4-dimethyl-1,3-dioxane reveals that all observed rotational transitions (a, b, c types with J ≤ 54) belong exclusively to the chair conformer, with no evidence of twist-boat populations [1]. DFT calculations at the B3PW91/aug-cc-pVDZ level comparing 1,3-dioxane, 4-methyl-1,3-dioxane, and 4,4-dimethyl-1,3-dioxane demonstrate that progressive alkyl substitution causes systematic changes in the 1,3-dioxane core geometry, including bond length alterations and ring puckering coordinates [1]. The rotational constants and quartic centrifugal distortion constants determined for DMD provide a unique spectroscopic fingerprint distinct from both the unsubstituted and mono-methyl analogs.

Conformational analysis Microwave spectroscopy DFT calculations

Carbonyl Protection: 4,4-Dimethyl-1,3-dioxane Derivatives Preferred over 1,3-Dioxolanes for Easier Separation and Greater Stability

In preparative organic chemistry, 4,4-dimethyl-1,3-dioxanes (derived from 2,2-dimethyl-1,3-propanediol) are often preferred over the more common 1,3-dioxolanes for carbonyl group protection. The stated rationale is easier separation of the protected product and greater stability of the 1,3-dioxane ring toward hydrolytic or acidic conditions . This preference, documented in a major commercial supplier's application notes, reflects the practical advantage conferred by the gem-dimethyl-substituted six-membered ring system over the five-membered dioxolane in terms of both chromatographic behavior and chemical robustness.

Carbonyl protection Organic synthesis Acetal stability

Azeotropic Separation Behavior: DMD–Isoprenol Azeotrope Sensitivity to Pressure Defines Distillation Design

In the industrial isoprene production workflow, the separation of 4,4-dimethyldioxane-1,3 (DMD) from the by-product isoprenol (3-methyl-3-buten-1-ol) is complicated by the formation of an azeotropic mixture [1]. Experimental and UNIFAC-modeled vapor-liquid equilibrium data demonstrate that the azeotrope point is sensitive to system pressure: it completely disappears at pressures below 150 mm Hg and above 1100 mm Hg [1]. The combination of vacuum operation and extractive distillation using diethylene glycol reduces the relative volatility coefficient of isoprenol to α₁₂ = 0.415 [1]. This quantitatively defined pressure window for azeotrope breakage is specific to DMD and has no equivalent reported for 1,3-dioxane or 4-methyl-1,3-dioxane systems.

Azeotropic distillation Isoprene purification Phase equilibrium

Procurement-Guiding Application Scenarios for 4,4-Dimethyl-1,3-dioxane Based on Differentiated Evidence


High-Selectivity Isoprene Intermediate Production with Zeolite or Carbon-Based Catalysts

Procurement of 4,4-dimethyl-1,3-dioxane as an in-process intermediate for isoprene synthesis should be evaluated in the context of the catalyst system employed. When NaA-Y zeolite or carbon nanotube/porous glassy carbon catalysts are used, the selectivity to DMD reaches 98–99 wt%, dramatically reducing the burden of by-product separation (from 30–40 wt% by-products in conventional processes) [1][2]. Users procuring DMD for downstream isoprene cracking should therefore specify the synthesis route and catalyst type to ensure that the DMD lot originates from a high-selectivity process, as this directly impacts the purity of the isoprene monomer produced [1].

Drilling Fluid Formulation Requiring Enhanced Lubricity, Antiwear, and Anticorrosive Performance

Research from the Rakhmankulov scientific school demonstrates that cyclic acetals, specifically 4,4-dimethyl-1,3-dioxane, significantly improve the lubricating, antiwear, and anticorrosive properties of drilling fluids [3]. The efficiency of reagents derived from DMD and related cyclic acetals reportedly exceeds that of well-known industrial reagents [3]. Procurement for oilfield chemical applications should consider DMD as a multifunctional additive that can simultaneously address friction reduction, wear protection, and corrosion inhibition in a single component, reducing the number of additives required in drilling fluid formulations [3].

Carbonyl Protection in Organic Synthesis Where Separation and Stability Are Critical

When selecting a carbonyl protecting group strategy, 4,4-dimethyl-1,3-dioxane derivatives (prepared from 2,2-dimethyl-1,3-propanediol) offer documented advantages over the more conventional 1,3-dioxolanes, including easier chromatographic separation and greater chemical stability . This makes DMD-based protection the preferred choice for multi-step syntheses where intermediate purification is challenging or where the protected intermediate must withstand subsequent reaction conditions that would degrade dioxolane acetals .

Azeotropic Distillation Design for Isoprenol Recovery in Isoprene Plants

Industrial facilities producing isoprene via the dioxane method must separate DMD from the by-product isoprenol, which forms a pressure-sensitive azeotrope. Engineering design for this separation must exploit the quantitative finding that the DMD–isoprenol azeotrope vanishes outside the pressure range of 150–1100 mm Hg [4]. Procurement of DMD with tightly controlled purity specifications is essential for plants employing vacuum distillation (below 150 mm Hg) or extractive distillation with diethylene glycol, where the relative volatility of isoprenol is reduced to α₁₂ = 0.415, enabling efficient separation [4].

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